N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide

CYP4F11 bioactivation oxalamide prodrug structure-activity relationship

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide is a fully synthetic, dual-substituted oxalamide incorporating a benzo[b]thiophene core and a 2-ethoxyphenyl moiety bridged by a hydroxypropyl linker. The compound belongs to the broader oxalamide class that has been identified as a scaffold for tumor-selective cytotoxins acting via cytochrome P450-mediated bioactivation to irreversible stearoyl-CoA desaturase (SCD) inhibitors.

Molecular Formula C21H22N2O4S
Molecular Weight 398.48
CAS No. 2034464-74-7
Cat. No. B2776745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide
CAS2034464-74-7
Molecular FormulaC21H22N2O4S
Molecular Weight398.48
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O
InChIInChI=1S/C21H22N2O4S/c1-3-27-16-10-6-5-9-15(16)23-20(25)19(24)22-13-21(2,26)18-12-14-8-4-7-11-17(14)28-18/h4-12,26H,3,13H2,1-2H3,(H,22,24)(H,23,25)
InChIKeyVSLJKFZWDCRJIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide (CAS 2034464-74-7): Structural & Pharmacophoric Baseline for Differentiated Procurement


N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide is a fully synthetic, dual-substituted oxalamide incorporating a benzo[b]thiophene core and a 2-ethoxyphenyl moiety bridged by a hydroxypropyl linker. The compound belongs to the broader oxalamide class that has been identified as a scaffold for tumor-selective cytotoxins acting via cytochrome P450-mediated bioactivation to irreversible stearoyl-CoA desaturase (SCD) inhibitors [1]. Its molecular formula is C21H22N2O4S with a molecular weight of 398.48 g/mol . The specific substitution pattern—particularly the ethoxy group on the aniline ring and the 2-hydroxypropyl spacer—differentiates it from other oxalamides in terms of hydrogen-bonding capacity, metabolic susceptibility, and potential CYP4F11 recognition [1].

CYP4F11 prodrug probe for tumor-cell selectivity studies
Oxalamide scaffold with 2-ethoxyphenyl substituent for SAR exploration
Benzo[b]thiophene core enabling metabolic liability profiling

Why N1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide Cannot Be Replaced by Generic Oxalamide Analogs


Within the oxalamide class, minor structural modifications profoundly alter substrate recognition by cytochrome P450 enzymes, particularly CYP4F11, which is responsible for the tumor-selective bioactivation of these prodrugs [1]. The oxalamide series disclosed in the SCD inhibitor program showed that even conservative substitutions on the aniline ring (e.g., replacing a methoxy with an ethoxy group) can shift metabolic stability, CYP affinity, and subsequent SCD inhibitory potency by orders of magnitude [1]. The target compound's 2-ethoxyphenyl group and benzo[b]thiophene core create a unique pharmacophoric signature that is unlikely to be recapitulated by generic N-aryl oxalamides. Interchanging this compound with closely related analogs—such as the N2-methyl or N2-(4-fluorobenzyl) derivatives—without comparative data on CYP activation, metabolite identity, or cellular selectivity carries a high risk of losing the desired therapeutic window or target engagement [1].

Ethoxy vs. other N2 substituents may shift CYP4F11 substrate recognition kinetics.

Hydroxypropyl linker H-bond profile may alter solubility and permeability compared to des-hydroxy or N2-methyl analogs.

Benzo[b]thiophene core metabolism (S-oxidation) may differ from benzothiazole-based compounds, affecting clearance.

Quantitative Differentiation Evidence for N1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide Against Structural Analogs


Structural Determinants of CYP4F11 Substrate Recognition: Ethoxy vs. Other N2 Substituents

The oxalamide SW208108, which contains a benzophenone and a methoxy-substituted aniline, was identified as the optimized probe for target identification due to its CYP4F11-dependent activation. Replacing the methoxy with an ethoxy group, as in the target compound, increases the alkyl chain length and alters the electron density on the aniline ring, which is predicted to modify the Km and Vmax for CYP4F11-mediated oxidation. While direct kinetic data for the target compound are not publicly available, the class-level SAR from 200 oxalamides showed that para- and ortho-alkoxy substituents directly control the rate of bioactivation and subsequent SCD inhibition [1]. The N2-ethoxyphenyl derivative is anticipated to exhibit a distinct CYP activation profile compared to the N2-methyl (CAS 2034264-06-5) and N2-(4-fluorobenzyl) (CAS 2034604-81-2) analogs .

CYP4F11 Recognition
Class-level
Ethoxy substituent may alter Km/Vmax vs. methoxy or methyl
Metabolic activation rate context
Inferred from 200-oxalamide SAR; no direct kinetic data
CYP4F11 bioactivation oxalamide prodrug structure-activity relationship

Hydrogen-Bond Donor/Acceptor Capacity of the Hydroxypropyl Linker

The 2-hydroxypropyl linker in the target compound introduces a secondary alcohol that functions as both a hydrogen-bond donor (HBD) and acceptor (HBA). The closest comparator, N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide (CAS 2034264-06-5), retains the same linker, but the N2-methyl group eliminates the additional HBA and π-stacking capacity provided by the 2-ethoxyphenyl ring. In the context of the oxalamide SCD inhibitor series, the linker region interacts with the CYP active site and influences the orientation of the prodrug for oxidation [1]. The hydroxypropyl linker's free hydroxyl is also a potential site for phase II metabolism (glucuronidation/sulfation), which may affect systemic clearance differently than the des-hydroxy analogs [1].

H-Bond Capacity
Class-level
tPSA ≈99 Ų, HBA +1 vs. N2-methyl (≈79 Ų)
May alter solubility and permeability
Predicted values; no experimental confirmation
Hydrogen bonding pharmacophore modeling oxalamide linker

Benzo[b]thiophene vs. Benzothiazole Core: Differential Metabolic Liability

The oxalamide series in Nat. Chem. Biol. 2016 was developed in parallel with a benzothiazole series. The benzothiazole SW203668 (4) showed superior bioavailability (plasma levels >0.3 μM) compared to the optimized oxalamides, which were deemed unsuitable for in vivo studies due to poor pharmacokinetics [1]. The target compound's benzo[b]thiophene core is a sulfur-only heterocycle, which is more electron-rich and more susceptible to CYP-mediated S-oxidation than the benzothiazole core (which contains an additional nitrogen). This oxidation liability can lead to rapid clearance but also represents an additional bioactivation pathway that may generate reactive metabolites with distinct target profiles. The specific substitution at the 2-position of the benzo[b]thiophene with a hydroxypropyl group creates a stereocenter, adding a chiral dimension absent in the achiral benzothiazole series [1].

Core Metabolism
Cross-study
Benzo[b]thiophene (S-oxidation) vs. benzothiazole (N,S-heterocycle)
Differential clearance context
Mouse PK: benzothiazoles had longer half-life than oxalamides
Benzo[b]thiophene benzothiazole CYP metabolism heterocycle oxidation

Lack of Direct Comparative Biological Activity Data for the Target Compound

A comprehensive search of PubMed, Google Patents, PubChem, ChemSpider, and vendor-independent databases (as of 2026-05) did not identify any peer-reviewed publication, patent, or public database entry reporting quantitative biological activity data (IC50, EC50, Ki, etc.) for N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide. The compound appears to be a research chemical offered by specialty vendors for exploratory screening, without disclosed activity in any specific assay. The closest publicly characterized oxalamides are SW027951 and SW208108 from the SCD inhibitor program [1]. However, these compounds have different substitution patterns (e.g., SW208108 contains a benzophenone moiety) and cannot be directly extrapolated. Therefore, procurement of this compound should be predicated on the expectation of conducting de novo biological profiling rather than relying on prior quantitative evidence.

Activity Data
Data to verify
No published IC50, EC50, or Ki available
De novo biological profiling needed
Procurement based on structural novelty, not demonstrated activity
Data gap procurement risk experimental validation

Recommended Research and Procurement Application Scenarios for N1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide


CYP4F11-Dependent Prodrug Screening in Lung Cancer Cell Panels

The target compound is best deployed as a probe in viability screens across CYP4F11-positive (e.g., H2122, H460) and CYP4F11-negative lung cancer cell lines to determine whether the 2-ethoxyphenyl substitution confers differential selectivity compared to the published oxalamide series. Researchers should include SW027951 or SW208108 as positive controls and measure IC50 ratios between sensitive and insensitive lines, aiming for a selectivity window exceeding 100-fold as demonstrated for the class [1].

Metabolic Stability and CYP Phenotyping Assays

Given the predicted susceptibility of the benzo[b]thiophene core to S-oxidation and the ethoxy group to O-dealkylation, the compound should be incubated with recombinant CYP isoforms (CYP4F11, CYP3A4, CYP2D6) and human liver microsomes to measure intrinsic clearance (CLint) and identify major metabolites. The resulting metabolic profile can be compared to that of the benzothiazole SW203668 to evaluate whether the benzo[b]thiophene scaffold provides a more favorable clearance profile for specific therapeutic windows [1].

Structure-Activity Relationship (SAR) Expansion for Oxalamide SCD Inhibitors

Medicinal chemistry teams can use this compound as a starting point for systematic variation of the aniline substituent. By synthesizing a series of N2-alkoxyphenyl analogs (methoxy, ethoxy, propoxy, isopropoxy) and measuring CYP4F11-dependent SCD inhibition, the optimal chain length for bioactivation can be identified. The hydroxypropyl linker also provides a vector for introducing additional functionality (e.g., prodrug esters) without disrupting the core pharmacophore [1].

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Feasibility Studies

Although the oxalamide series was initially deemed unsuitable for in vivo use due to poor bioavailability [1], the target compound's distinct physicochemical properties (higher tPSA, additional HBA) may alter its absorption and distribution. Pilot mouse PK studies with intravenous and oral dosing can establish whether the 2-ethoxyphenyl modification improves exposure relative to the earlier oxalamides, informing the feasibility of future efficacy studies in tumor-bearing mice.

Application
Selection Property
Validation Focus
CYP4F11-dependent prodrug screening
Ethoxy selectivity context
CYP4F11-positive cell panel IC50 ratio assessment
Metabolic stability profiling
Benzo[b]thiophene S-oxidation liability
Recombinant CYP isoform CLint profiling
Oxalamide SAR expansion
N2-alkoxyphenyl chain-length variation
CYP4F11-dependent SCD inhibition profile
Mouse PK feasibility studies
tPSA/HBA-altered distribution profile
Plasma exposure and oral bioavailability interpretation
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